molecular formula C22H19N3OS B11186810 3-(benzylsulfanyl)-5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole

3-(benzylsulfanyl)-5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole

Cat. No.: B11186810
M. Wt: 373.5 g/mol
InChI Key: NYWBXXHJXDQNRX-UHFFFAOYSA-N
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Description

3-(benzylsulfanyl)-5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring substituted with benzylsulfanyl, methoxyphenyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfanyl)-5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylsulfanyl hydrazine with 2-methoxybenzoyl chloride and phenyl isothiocyanate. The reaction is carried out in the presence of a base such as triethylamine, followed by cyclization to form the triazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(benzylsulfanyl)-5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Studied for its potential as a therapeutic agent due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-(benzylsulfanyl)-5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interaction with cellular receptors. Further research is needed to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound of the triazole family.

    3-(benzylsulfanyl)-4-phenyl-4H-1,2,4-triazole: Lacks the methoxyphenyl group.

    5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole: Lacks the benzylsulfanyl group.

Uniqueness

3-(benzylsulfanyl)-5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole is unique due to the combination of benzylsulfanyl, methoxyphenyl, and phenyl groups on the triazole ring

Properties

Molecular Formula

C22H19N3OS

Molecular Weight

373.5 g/mol

IUPAC Name

3-benzylsulfanyl-5-(2-methoxyphenyl)-4-phenyl-1,2,4-triazole

InChI

InChI=1S/C22H19N3OS/c1-26-20-15-9-8-14-19(20)21-23-24-22(25(21)18-12-6-3-7-13-18)27-16-17-10-4-2-5-11-17/h2-15H,16H2,1H3

InChI Key

NYWBXXHJXDQNRX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(N2C3=CC=CC=C3)SCC4=CC=CC=C4

Origin of Product

United States

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